molecular formula C12H15O6P B14713527 Bis[(oxiran-2-yl)methyl] phenyl phosphate CAS No. 18795-32-9

Bis[(oxiran-2-yl)methyl] phenyl phosphate

Cat. No.: B14713527
CAS No.: 18795-32-9
M. Wt: 286.22 g/mol
InChI Key: HLVMEDJYWHPKKB-UHFFFAOYSA-N
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Description

Bis[(oxiran-2-yl)methyl] phenyl phosphate is an organophosphate compound characterized by the presence of oxirane (epoxide) groups attached to a phenyl phosphate backbone. This compound is known for its reactivity and versatility in various chemical processes, making it valuable in multiple industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[(oxiran-2-yl)methyl] phenyl phosphate typically involves the reaction of phenyl phosphate with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane rings.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors under controlled temperature and pressure conditions. The process involves continuous monitoring of reaction parameters to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: It can participate in substitution reactions where the oxirane rings are opened and replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the phenyl phosphate backbone.

    Reduction: Reduced forms of the original compound with altered functional groups.

    Substitution: Products with new functional groups replacing the oxirane rings.

Scientific Research Applications

Bis[(oxiran-2-yl)methyl] phenyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reactive intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of epoxy resins, flame retardants, and plasticizers.

Mechanism of Action

The mechanism of action of Bis[(oxiran-2-yl)methyl] phenyl phosphate involves the reactivity of its oxirane rings. These rings can undergo nucleophilic attack, leading to ring-opening reactions that form covalent bonds with other molecules. This reactivity is exploited in various applications, such as cross-linking agents in polymer chemistry and as intermediates in organic synthesis.

Comparison with Similar Compounds

    Bisphenol A diglycidyl ether: Similar in structure but with different reactivity and applications.

    Bisphenol F diglycidyl ether: Another related compound with distinct properties and uses.

    Triglycidyl isocyanurate: Contains multiple oxirane groups and is used in different industrial applications.

Uniqueness: Bis[(oxiran-2-yl)methyl] phenyl phosphate is unique due to its specific combination of oxirane rings and phenyl phosphate backbone, which imparts distinct reactivity and versatility. This makes it particularly valuable in applications requiring high reactivity and specific chemical properties.

Properties

CAS No.

18795-32-9

Molecular Formula

C12H15O6P

Molecular Weight

286.22 g/mol

IUPAC Name

bis(oxiran-2-ylmethyl) phenyl phosphate

InChI

InChI=1S/C12H15O6P/c13-19(16-8-11-6-14-11,17-9-12-7-15-12)18-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2

InChI Key

HLVMEDJYWHPKKB-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COP(=O)(OCC2CO2)OC3=CC=CC=C3

Origin of Product

United States

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